molecular formula C12H17NO2 B12080225 2-Methoxy-4-(tetrahydro-2h-pyran-4-yl)aniline

2-Methoxy-4-(tetrahydro-2h-pyran-4-yl)aniline

Cat. No.: B12080225
M. Wt: 207.27 g/mol
InChI Key: HAGZEOAQPAPLMN-UHFFFAOYSA-N
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Description

2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline (CAS: 898289-35-5) is an aniline derivative featuring a methoxy group at the 2-position and a tetrahydro-2H-pyran-4-yl ether substituent at the 4-position of the benzene ring . Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. The compound is characterized by its oxygen-containing tetrahydropyran ring, which confers unique steric and electronic properties. This structure is commonly utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors and other bioactive molecules, leveraging its ability to modulate solubility and metabolic stability .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-methoxy-4-(oxan-4-yl)aniline

InChI

InChI=1S/C12H17NO2/c1-14-12-8-10(2-3-11(12)13)9-4-6-15-7-5-9/h2-3,8-9H,4-7,13H2,1H3

InChI Key

HAGZEOAQPAPLMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCOCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of 2-methoxyaniline with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated anilines or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with structures similar to 2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline exhibit significant anticancer properties. For instance, derivatives of pyran have shown cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of 4H-pyran derivatives that were evaluated for their anti-proliferative activities against multiple cancer cell lines, demonstrating promising results in inhibiting tumor growth . The specific mechanisms by which these compounds exert their effects require further investigation to fully understand their pharmacological potential.

Antimicrobial Properties
The structural characteristics of this compound may also confer antimicrobial activity. Compounds containing similar functional groups have been reported to possess antibacterial and antifungal properties, which could be leveraged for developing new antimicrobial agents.

Synthetic Organic Chemistry

Versatile Synthetic Routes
The synthesis of this compound can be achieved through various methods, including multi-component reactions and coupling reactions with different amines. These synthetic strategies are adaptable for both laboratory-scale synthesis and industrial applications, enhancing the compound's accessibility for research and development purposes.

Reactivity and Functionalization
The compound's functional groups influence its reactivity in synthetic pathways. The presence of the methoxy group allows for further derivatization, enabling the creation of a wide range of analogs that can be screened for biological activity. This versatility is beneficial for exploring structure-activity relationships (SAR) in drug design.

Case Studies and Research Findings

StudyFocusFindings
Biological EvaluationIdentified potential anticancer properties; compounds with similar structures showed significant activity against cancer cell lines.
Synthesis of Pyran DerivativesDemonstrated the efficacy of multi-component reactions in producing novel pyran derivatives with promising anti-proliferative activities.
Structure-Based Drug DesignExplored binding interactions of related compounds with biological targets, suggesting pathways for drug development targeting specific kinases.

Future Research Directions

Further research is essential to elucidate the precise biological mechanisms of action for this compound. Investigating its interactions with specific enzymes and receptors will provide insights into its therapeutic potential and guide the design of more effective analogs.

Additionally, expanding the scope of synthetic methodologies to include greener chemistry practices could enhance the sustainability of producing this compound and its derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and tetrahydropyran ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The aniline moiety can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) 4-Position Substituent Key Features
2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline 898289-35-5 C₁₁H₁₅NO₂ 193.24 Tetrahydro-2H-pyran-4-yl (ether) Oxygen heterocycle, moderate polarity
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline 122833-04-9 C₁₂H₁₉N₃O 221.30 4-Methylpiperazine (amine) Nitrogen-rich, basic, high solubility
2-Methoxy-4-(morpholin-4-yl)aniline 209960-91-8 C₁₁H₁₆N₂O₂ 208.26 Morpholine (amine-ether) Balanced polarity, rigid structure
2-Methoxy-4-(methylsulfonyl)aniline 41608-73-5 C₈H₁₁NO₃S 201.24 Methylsulfonyl (electron-withdrawing) High polarity, acidic hydrogen
4-((Tetrahydro-2H-pyran-4-yl)oxy)aniline 917483-71-7 C₁₁H₁₅NO₂ 193.24 Tetrahydro-2H-pyran-4-yl (ether) Positional isomer of target compound

Key Observations :

  • Electronic Effects : The tetrahydropyran substituent is electron-donating via its ether oxygen, contrasting with the electron-withdrawing sulfonyl group in 2-Methoxy-4-(methylsulfonyl)aniline .
  • Polarity and Solubility : Piperazine and morpholine derivatives exhibit higher water solubility due to amine groups capable of ionization, whereas the tetrahydropyran analog relies on ether oxygen for moderate polarity .

Table 2: Reactivity in Medicinal Chemistry

Compound Key Reactions Role in Drug Synthesis
This compound Suzuki couplings, nucleophilic substitutions Intermediate for kinase inhibitors
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline Pd-catalyzed aminations Core structure in Brigatinib (anticancer)
2-Methoxy-4-morpholinoaniline SNAr reactions with halopyrimidines Building block for NQO1 inhibitors

Reactivity Insights :

  • The methoxy group in all compounds activates the benzene ring for electrophilic substitution, while the 4-position substituent dictates regioselectivity. Piperazine derivatives undergo facile alkylation due to their nucleophilic amines, whereas tetrahydropyran analogs are more inert, favoring stability under acidic conditions .

Table 3: Hazard Profiles

Compound Hazard Statements Environmental Impact
This compound H315, H319 (skin/eye irritation) Limited data; moderate biodegradability
2-Methoxy-4-(methylsulfonyl)aniline H302, H410 (toxic to aquatic life) High algae toxicity (EC₅₀ = 3.02 mg/L)
4-((Tetrahydro-2H-pyran-4-yl)oxy)aniline H335 (respiratory irritation) Persistence in water systems suspected

Notable Risks: Sulfonamide and sulfonyl-containing analogs pose higher ecological risks, whereas tetrahydropyran derivatives show milder hazards .

Biological Activity

2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline is an organic compound with a unique structure that includes an aniline group and a tetrahydro-2H-pyran moiety. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of approximately 221.30 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

The structure of this compound facilitates various chemical reactivities, primarily due to its functional groups. The aniline nitrogen can engage in electrophilic aromatic substitution, while the methoxy group is susceptible to demethylation under acidic conditions. The tetrahydro-2H-pyran moiety may also participate in reactions typical of ethers, such as cleavage under strong acids or nucleophilic attack .

Antimicrobial Properties

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of tetrahydropyran have been shown to exhibit activity against various bacterial strains, suggesting that this compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been highlighted in studies focusing on Janus kinase (JAK) inhibitors. Compounds containing tetrahydropyran moieties have demonstrated inhibition of JAK3, which plays a crucial role in inflammatory responses. The IC50 values for these compounds are often in the nanomolar range, indicating strong potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the tetrahydropyran ring and the aniline substituents can significantly influence biological activity. For example, variations in the substituents at the 2-position of the aniline have led to changes in potency without substantial loss of efficacy .

CompoundIC50 (nM)Comments
This compoundTBDLead compound for further development
Analog 1<30Maintained high potency
Analog 2<10Improved metabolic stability

Case Studies

  • JAK3 Inhibition : A study evaluated a series of tetrahydropyran-containing compounds for their ability to inhibit JAK3. The results showed that modifications to the tetrahydropyran ring could enhance or diminish inhibitory activity, highlighting the importance of structural configuration .
  • Antitumor Activity : Another investigation examined the cytotoxic effects of similar compounds against various cancer cell lines. The most active analogs exhibited ED50 values ranging from 0.059 to 0.090 µM, demonstrating significant antitumor potential .

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

  • Step 1: React 4-amino-2-methoxyphenol with tetrahydropyran-4-yl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields range from 45–70%, influenced by solvent choice, temperature, and stoichiometric ratios of reactants. Contaminants like unreacted phenol derivatives are common and require rigorous NMR analysis for identification .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR should show distinct signals for the aniline NH₂ (δ 4.8–5.2 ppm, broad), methoxy group (δ 3.8–3.9 ppm), and tetrahydropyran protons (δ 1.6–4.0 ppm). ¹³C NMR confirms the tetrahydropyran C-O linkage (δ 70–75 ppm) .
  • Mass Spectrometry: ESI-MS or GC-MS should exhibit a molecular ion peak at m/z 235.2 (C₁₂H₁₇NO₂⁺) .
  • X-ray Crystallography: Resolves spatial orientation of substituents, critical for studying steric effects in downstream reactions .

Q. What are the primary chemical reactivity profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Oxidation: Reacts with KMnO₄ in acidic conditions to form quinone derivatives (e.g., 2-methoxy-4-(tetrahydro-2H-pyran-4-yl)quinone), confirmed by UV-Vis absorption at 450 nm .
  • Nucleophilic Substitution: The aniline NH₂ group participates in diazotization, enabling coupling with aromatic rings (e.g., Sandmeyer reaction to introduce halogens) .
  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the tetrahydropyran ring to a piperidine derivative, altering solubility and bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from assay conditions. Standardize protocols:

  • Dose-Response Curves: Test across a wide concentration range (0.01–100 µM) in multiple cell lines (e.g., HepG2, MCF-7) to identify IC₅₀ variability .
  • Solvent Controls: Use DMSO at ≤0.1% to avoid false positives in viability assays (MTT/WST-1) .
  • Environmental Factors: Note that aquatic toxicity (e.g., fish LC₅₀ = 54.22 mg/L) may conflict with therapeutic indices; perform species-specific toxicity profiling .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The methoxy group’s electron-donating effects enhance π-π stacking with aromatic residues .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the tetrahydropyran ring in hydrophobic pockets .
  • QSAR Models: Corrogate substituent effects (e.g., tetrahydropyran vs. morpholine) on logP and bioavailability .

Q. How can synthetic byproducts be minimized in large-scale reactions?

Methodological Answer:

  • Continuous Flow Reactors: Optimize residence time (10–15 min) and temperature (70–90°C) to suppress side reactions (e.g., over-oxidation) .
  • In-line Analytics: Monitor reaction progress via FTIR or Raman spectroscopy to detect intermediates like nitro derivatives .
  • Purification: Employ preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from regioisomers .

Q. What are the implications of the tetrahydropyran ring’s conformation on the compound’s physicochemical properties?

Methodological Answer:

  • Solubility: The chair conformation of tetrahydropyran increases hydrophobicity (logP = 2.1), reducing aqueous solubility but enhancing membrane permeability .
  • Steric Effects: Axial vs. equatorial substitution of the pyran-O-aniline bond alters steric hindrance in SN2 reactions (e.g., 20% yield difference observed) .
  • Thermal Stability: DSC analysis shows a melting point of 120–125°C, with decomposition above 250°C .

Q. How does this compound compare to structurally similar aniline derivatives in drug discovery?

Methodological Answer:

Compound Structural Difference Bioactivity (IC₅₀)
2-Methoxy-4-(morpholino)anilineMorpholine ring instead of pyranAnticancer: 0.85 µM (HepG2)
4-(Piperidin-4-yl)anilinePiperidine without oxygenLower logP (1.7), reduced CNS penetration

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